![molecular formula C18H16FNO4 B2772565 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638707-69-3](/img/structure/B2772565.png)
2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an acetylphenyl group, an oxoethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves the esterification of 2-oxoethyl (3-fluorophenyl)acetate with 3-acetylphenylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Acetylphenyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
- 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-chlorophenyl)acetate
- 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-bromophenyl)acetate
Uniqueness
2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound with the molecular formula C18H16FNO4. It belongs to the class of esters and has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H16FNO4
- Molecular Weight: 329.3 g/mol
- CAS Number: 1638707-69-3
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to its observed effects in biological systems. The precise molecular targets and pathways are still under investigation, but initial studies suggest a complex mechanism involving enzyme inhibition and receptor modulation .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance antibacterial efficacy .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer activity .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 1.61 ± 1.92 |
Compound B | A431 (skin cancer) | 1.98 ± 1.22 |
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of various derivatives of phenylacetates on cancer cell proliferation. The results indicated that modifications to the acetyl group significantly influenced cytotoxicity, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study focused on assessing the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural features, such as electron-withdrawing groups on the phenyl ring, enhanced antimicrobial activity significantly .
Properties
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-12(21)14-5-3-7-16(10-14)20-17(22)11-24-18(23)9-13-4-2-6-15(19)8-13/h2-8,10H,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTDZCFJXKRHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.